Maropitant citrate anhydrous

Descripción general

Descripción

Maropitant citrate anhydrous is a neurokinin-1 receptor antagonist that blocks the pharmacological action of substance P in the central nervous system. It is primarily used as an antiemetic in veterinary medicine, particularly for the prevention and treatment of vomiting in dogs and cats. The compound is known for its efficacy in treating motion sickness and chemotherapy-induced nausea.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Maropitant citrate anhydrous is synthesized through a multi-step process. The key intermediate, (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine, is reacted with anhydrous citric acid in a mixture of acetone and water. The reaction mixture is heated to 38-42°C to form maropitant citrate .

Industrial Production Methods: In industrial settings, the synthesis involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as filtration, crystallization, and drying to obtain the final product in its anhydrous form.

Análisis De Reacciones Químicas

Types of Reactions: Maropitant citrate anhydrous undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.

Reduction: Reduction reactions are not typically associated with this compound.

Substitution: The compound can undergo substitution reactions, particularly involving the quinuclidine moiety.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Substitution: Reagents like alkyl halides can be used under basic conditions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quinuclidine compounds.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Maropitant functions by selectively antagonizing NK-1 receptors, inhibiting the action of substance P, a neuropeptide involved in emesis and pain pathways. This mechanism allows maropitant to effectively prevent and treat vomiting caused by various stimuli, including chemotherapy and motion sickness .

Clinical Applications

1. Treatment of Vomiting:

- Dogs: Maropitant is indicated for the prevention and treatment of vomiting due to various causes, including chemotherapy-induced nausea and motion sickness. It is administered either orally or via injection at doses typically ranging from 1 to 2 mg/kg .

- Cats: Similar applications exist for cats, where maropitant has shown effectiveness against xylazine-induced vomiting. It can be administered at 1 mg/kg IV or SC every 24 hours .

2. Perioperative Use:

- Maropitant is utilized to prevent perioperative nausea and vomiting, improving recovery outcomes in surgical patients. Studies indicate that its use can enhance recovery quality and reduce postoperative discomfort associated with vomiting .

3. Analgesic Properties:

- Emerging research suggests that maropitant may possess analgesic properties, particularly in managing visceral pain during surgical procedures. It has been shown to decrease the minimum alveolar concentration (MAC) of anesthetics required for effective pain control .

Efficacy Studies

Several studies have demonstrated the efficacy of maropitant in various clinical scenarios:

- Chemotherapy-Induced Nausea: In a controlled study, maropitant significantly reduced the incidence of vomiting in dogs undergoing chemotherapy with cisplatin .

- Motion Sickness: A randomized trial indicated that maropitant effectively prevents motion sickness in dogs when administered prior to travel .

Pharmacokinetics

The pharmacokinetic profile of maropitant has been characterized by studies showing that after a single oral dose of 2 mg/kg in dogs, peak plasma concentrations are reached within approximately 1.9 hours. The drug exhibits a half-life that supports once-daily dosing regimens .

Case Studies

Case Study 1: Chemotherapy Management

A clinical case involving a dog undergoing chemotherapy revealed that administration of maropitant resulted in a marked decrease in vomiting episodes compared to control groups receiving placebo treatments. This case underscores the drug's role in enhancing the quality of life for pets undergoing cancer treatment.

Case Study 2: Perioperative Application

In a study assessing anesthetic recovery in dogs, those premedicated with maropitant exhibited shorter recovery times and improved postoperative feeding behavior compared to those who did not receive the drug. This highlights its potential utility as an adjunctive therapy during surgical procedures .

Summary Table of Applications

| Application | Species | Dosage | Route |

|---|---|---|---|

| Treatment of Vomiting | Dogs | 1-2 mg/kg | Oral/IV/SC |

| Treatment of Vomiting | Cats | 1 mg/kg | IV/SC |

| Perioperative Nausea/Vomiting | Dogs/Cats | 1-2 mg/kg | Oral/IV/SC |

| Analgesic Adjunct | Dogs/Cats | Varies | IV |

Mecanismo De Acción

Maropitant citrate anhydrous exerts its effects by blocking the neurokinin-1 receptors in the central nervous system. This action inhibits the binding of substance P, a neuropeptide associated with vomiting and nausea. By preventing substance P from binding to its receptors, this compound effectively reduces the occurrence of vomiting and nausea .

Comparación Con Compuestos Similares

Aprepitant: Another neurokinin-1 receptor antagonist used in human medicine for preventing chemotherapy-induced nausea.

Rolapitant: Similar to aprepitant, used for its antiemetic properties.

Netupitant: Often combined with palonosetron for enhanced antiemetic effects.

Uniqueness: Maropitant citrate anhydrous is unique in its specific application in veterinary medicine, particularly for dogs and cats. Its efficacy in treating motion sickness and chemotherapy-induced nausea in animals sets it apart from other neurokinin-1 receptor antagonists primarily used in human medicine .

Actividad Biológica

Maropitant citrate anhydrous, commonly known by its trade name Cerenia, is a potent neurokinin-1 (NK-1) receptor antagonist primarily used in veterinary medicine to prevent and treat vomiting and motion sickness in dogs and cats. This article delves into the biological activity of maropitant, highlighting its pharmacodynamics, pharmacokinetics, and clinical applications supported by relevant data and research findings.

Pharmacodynamics

Maropitant exerts its biological effects by selectively antagonizing the NK-1 receptors in the central nervous system (CNS). Substance P, a neuropeptide involved in the emetic response, binds to these receptors, triggering vomiting. By inhibiting this binding, maropitant effectively prevents both central and peripheral causes of vomiting.

- Mechanism of Action : Maropitant's action is characterized by:

Pharmacokinetics

Understanding the pharmacokinetics of maropitant is crucial for determining its therapeutic use and safety profile.

- Absorption and Bioavailability :

- Volume of Distribution : The volume of distribution at steady-state (Vss) ranges from 4.4 to 7.0 l/kg after intravenous administration, indicating extensive tissue distribution .

Clinical Applications

Maropitant is primarily indicated for:

- Prevention and Treatment of Vomiting : It is effective against vomiting induced by various causes including chemotherapy (cisplatin), motion sickness, and other emetic stimuli .

- Analgesic Properties : In addition to its anti-emetic effects, maropitant has been noted for its potential analgesic properties, providing pain relief through its action on NK-1 receptors .

Case Studies and Research Findings

Numerous studies have evaluated the efficacy and safety of maropitant in clinical settings:

- Efficacy Against Chemotherapy-Induced Vomiting :

- Motion Sickness Prevention :

- Safety Profile :

Data Summary Table

| Parameter | Value |

|---|---|

| Cmax | 776 ng/ml at 1.7 hours |

| Elimination Half-life | 5.47 hours |

| Oral Bioavailability | 23.7% (2 mg/kg), 37.0% (8 mg/kg) |

| Volume of Distribution (Vss) | 4.4 to 7.0 l/kg |

| Common Adverse Reactions | Injection site pain, mild allergic reactions |

Propiedades

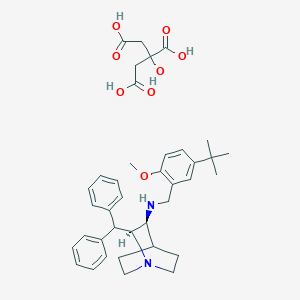

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O.C6H8O7/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t30-,31-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZPFSKCXRGRIO-PNXDLZEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235458 | |

| Record name | Maropitant citrate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862543-54-2 | |

| Record name | Maropitant citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862543542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maropitant citrate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAROPITANT CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19364RWW06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.